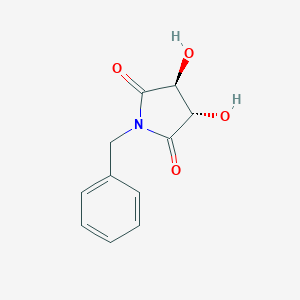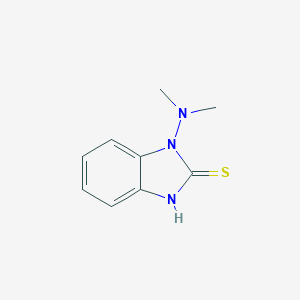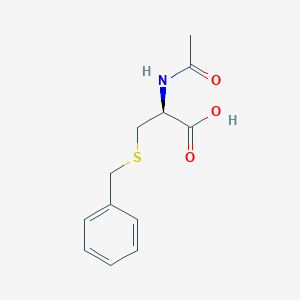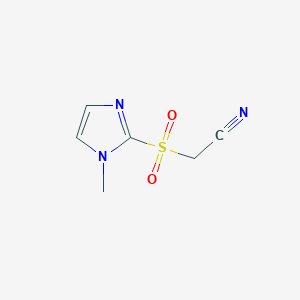
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile, also known as MIAS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MIAS is a versatile reagent that is widely used in the synthesis of various organic compounds and has demonstrated promising results in biochemical and physiological studies. In
作用機序
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile is a sulfonylating agent that reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters. The reaction typically occurs under mild conditions and is highly selective. The mechanism of action of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile involves the nucleophilic attack of the amine or alcohol on the sulfonyl chloride group of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile, followed by the elimination of HCl to form the sulfonamide or sulfonate ester.
生化学的および生理学的効果
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has demonstrated promising results in biochemical and physiological studies. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and aldose reductase. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has also been shown to have anti-inflammatory and anti-tumor properties. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has been studied for its potential use in the treatment of various diseases such as diabetes, cancer, and Alzheimer's disease.
実験室実験の利点と制限
The advantages of using (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile in lab experiments include its high selectivity, mild reaction conditions, and ability to form sulfonamides and sulfonate esters. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile is also readily available and relatively inexpensive. The limitations of using (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile in lab experiments include its potential toxicity and the need for careful handling. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile can also be difficult to purify and can form impurities during the reaction.
将来の方向性
There are several future directions for the use of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile in scientific research. One potential direction is the development of new synthetic methods using (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile as a reagent. Another direction is the exploration of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile as a potential drug candidate for the treatment of various diseases. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile could also be used as a probe to study the activity of enzymes and other biological targets. Further studies are needed to explore the full potential of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile in scientific research.
In conclusion, (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile is a versatile reagent that has found applications in various fields of scientific research. Its unique properties and potential applications make it an attractive compound for further studies. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile have been discussed in this paper.
合成法
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile can be synthesized by the reaction of 1-methylimidazole-2-sulfonyl chloride and acetonitrile. The reaction is typically carried out in the presence of a base such as triethylamine or sodium carbonate. The resulting product is a white crystalline solid that is soluble in polar solvents such as water, methanol, and ethanol.
科学的研究の応用
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has been widely used in scientific research as a versatile reagent for the synthesis of various organic compounds. It has demonstrated promising results in the synthesis of sulfonamides, sulfonate esters, and other sulfonyl-containing compounds. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has also been used as a reagent for the synthesis of imidazoles and imidazolium salts. (1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile has found applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
特性
CAS番号 |
175137-63-0 |
|---|---|
製品名 |
(1-Methyl-1H-imidazole-2-sulfonyl)acetonitrile |
分子式 |
C6H7N3O2S |
分子量 |
185.21 g/mol |
IUPAC名 |
2-(1-methylimidazol-2-yl)sulfonylacetonitrile |
InChI |
InChI=1S/C6H7N3O2S/c1-9-4-3-8-6(9)12(10,11)5-2-7/h3-4H,5H2,1H3 |
InChIキー |
OYILDXVDUGFESJ-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1S(=O)(=O)CC#N |
正規SMILES |
CN1C=CN=C1S(=O)(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



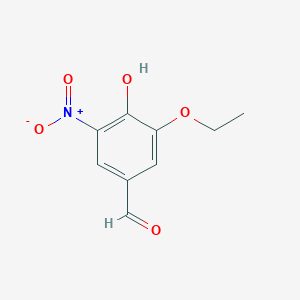
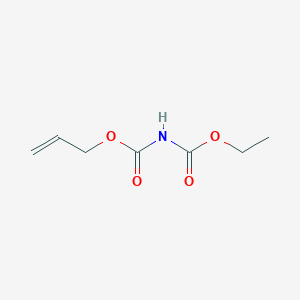
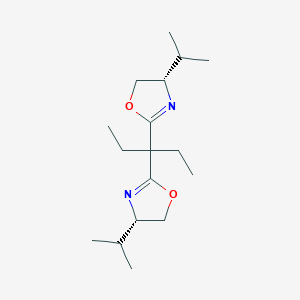

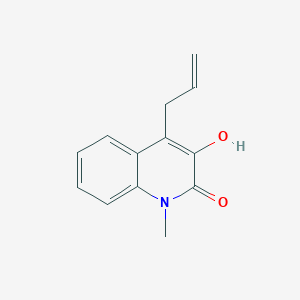
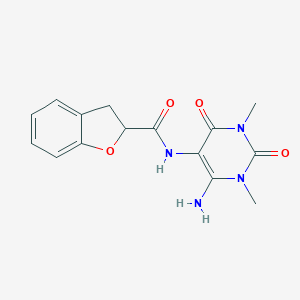
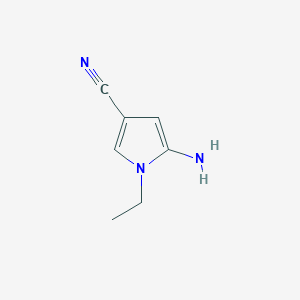
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)
